2-Chloro-3-(methoxymethoxy)pyridine
Overview
Description
“2-Chloro-3-(methoxymethoxy)pyridine” is a chemical compound with the CAS Number: 862667-72-9 . It has a molecular weight of 173.6 and its molecular formula is C7H8ClNO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is available in either solid or liquid form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 . The InChI key is KXLDXKULFBUWIT-UHFFFAOYSA-N . More detailed structural analysis can be found in databases like ChemSpider .It is typically shipped at normal temperatures . The compound’s physical form can be either solid or liquid .
Scientific Research Applications
Chemical Synthesis and Reactivity
2-Chloro-3-(methoxymethoxy)pyridine and similar compounds are integral in various chemical synthesis processes. For example, the lithiation of 2-chloropyridine, a structurally similar compound, has been explored with lithium dialkylamides, highlighting complexities in achieving C-3 lithiation and proposing a mechanism involving a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003). Additionally, reactions of pyridine with caesium fluoroxysulphate have been studied, resulting in products like 2-methoxy-3-chloropyridine under specific conditions (Stavber & Zupan, 1990).
Analysis of Reaction Mechanisms
Investigations into the kinetics and mechanisms of reactions involving substituted pyridines are crucial. For instance, the oxidation of 3-chloropyridine and related compounds by sulfate radicals was studied, revealing insights into reaction intermediates and proposing a detailed mechanism (Dell’Arciprete et al., 2007). The study of chemoselective directed metallation of 2-chloropyridine for synthesizing disubstituted pyridines also provides valuable knowledge in this area (Trécourt et al., 1990).
Spectroscopic and Structural Studies
Spectroscopic and structural studies of pyridine derivatives enhance understanding of their properties. For example, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a derivative of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray diffraction, revealing unique structural characteristics and hydrogen bonding patterns (Tranfić et al., 2011).
Molecular Modeling and Computational Studies
Ab-initio Hartree-Fock and Density Functional Theory calculations have been applied to study the vibrational spectra of similar compounds, such as 2-chloro-6-methoxy-3-nitropyridine, providing insights into their structural parameters and spectroscopic data (Sharma, Yadav, & Singh, 2011).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-(methoxymethoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLDXKULFBUWIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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